molecular formula C8H10O2S B2444714 Methyl 2-(thiophen-3-yl)propanoate CAS No. 147632-29-9

Methyl 2-(thiophen-3-yl)propanoate

Cat. No. B2444714
Key on ui cas rn: 147632-29-9
M. Wt: 170.23
InChI Key: LGTHPSMSRICZPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05296454

Procedure details

2-(3-thienyl)propionic acid methyl ester (26.6 g) was added to a water:ethanol (1:4) solution of potassium hydroxide, followed by one-hour refluxing. The reaction was carried out in a similar manner to the foregoing Example 8 to obtain 22.9 g 2-(3-thienyl) propionic acid nD20 1.5361.
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
water ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:11])[CH:4]([C:6]1[CH:10]=[CH:9][S:8][CH:7]=1)[CH3:5].[OH-].[K+]>O.C(O)C>[S:8]1[CH:9]=[CH:10][C:6]([CH:4]([CH3:5])[C:3]([OH:11])=[O:2])=[CH:7]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
26.6 g
Type
reactant
Smiles
COC(C(C)C1=CSC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
water ethanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
followed by one-hour
TEMPERATURE
Type
TEMPERATURE
Details
refluxing

Outcomes

Product
Name
Type
product
Smiles
S1C=C(C=C1)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 22.9 g
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.